molecular formula C6H2BrClN2S B6305733 4-Bromo-7-chloro-2,1,3-benzothiadiazole CAS No. 1934413-82-7

4-Bromo-7-chloro-2,1,3-benzothiadiazole

Cat. No.: B6305733
CAS No.: 1934413-82-7
M. Wt: 249.52 g/mol
InChI Key: OHWKGWLDQNLZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-chloro-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. It is characterized by the presence of bromine and chlorine atoms at the 4 and 7 positions, respectively, on the benzothiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-2,1,3-benzothiadiazole typically involves the bromination and chlorination of 2,1,3-benzothiadiazole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromo-2,1,3-benzothiadiazole
  • 5-Bromo-2,1,3-benzothiadiazole
  • 2,1,3-Benzothiadiazole

Uniqueness

4-Bromo-7-chloro-2,1,3-benzothiadiazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules with tailored properties .

Properties

IUPAC Name

4-bromo-7-chloro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWKGWLDQNLZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.